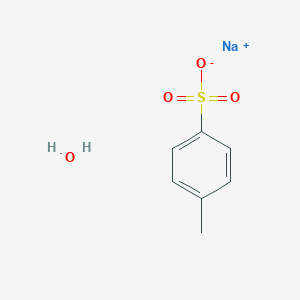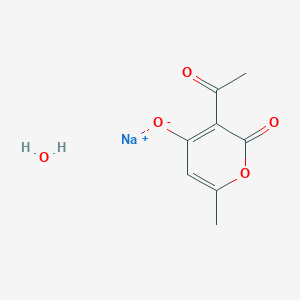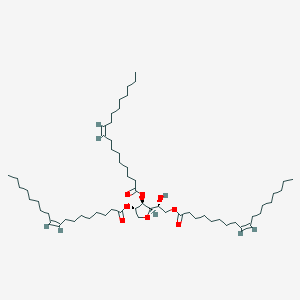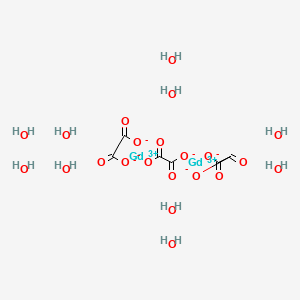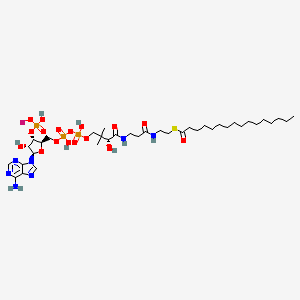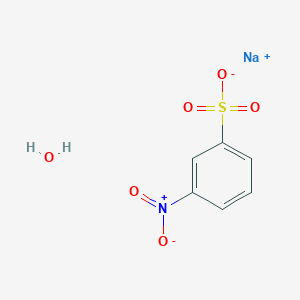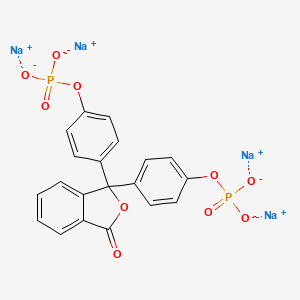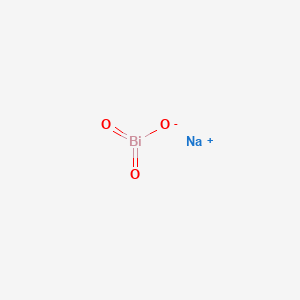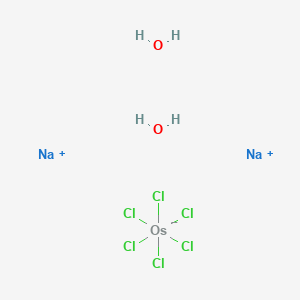
Rhenium, pentacarbonylchloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, pentacarbonylchloro- is an organometallic compound with the chemical formula ( \text{Re(CO)}_5\text{Cl} ). It is a white to off-white fine powder and is known for its unique properties and applications in various fields of chemistry and industry . The compound consists of a rhenium atom coordinated to five carbonyl (CO) groups and one chlorine (Cl) atom.
Applications De Recherche Scientifique
Rhenium, pentacarbonylchloro- has a wide range of applications in scientific research, including:
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhenium, pentacarbonylchloro- can be synthesized through the reaction of rhenium heptoxide (( \text{Re}_2\text{O}_7 )) with carbon monoxide (CO) and chlorine (Cl) under high pressure and temperature conditions. The reaction typically involves the following steps:
Reduction of Rhenium Heptoxide: ( \text{Re}_2\text{O}_7 ) is reduced to rhenium pentacarbonyl (( \text{Re(CO)}_5 )) using carbon monoxide.
Chlorination: The rhenium pentacarbonyl is then chlorinated using chlorine gas to form rhenium, pentacarbonylchloro-.
Industrial Production Methods: In industrial settings, the production of rhenium, pentacarbonylchloro- involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using specialized equipment to control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Rhenium, pentacarbonylchloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of rhenium changes.
Ligand Exchange Reactions: The carbonyl ligands can be exchanged with other ligands, such as nitriles or isocyanides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like triphenylphosphine (PPh3) or amines in the presence of a base.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4).
Ligand Exchange Reactions: Often carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Formation of rhenium complexes with new ligands.
Oxidation and Reduction Reactions: Formation of rhenium oxides or reduced rhenium species.
Ligand Exchange Reactions: Formation of new rhenium complexes with exchanged ligands.
Comparaison Avec Des Composés Similaires
Bromopentacarbonylrhenium: Similar structure but with a bromine atom instead of chlorine.
Dirhenium decacarbonyl: Contains two rhenium atoms and ten carbonyl ligands.
Rhenium (III) chloride: A simpler rhenium compound with three chlorine atoms.
Uniqueness: Rhenium, pentacarbonylchloro- is unique due to its specific coordination environment and the presence of both carbonyl and chlorine ligands. This combination imparts distinct reactivity and stability, making it valuable for various applications in catalysis and materials science .
Propriétés
IUPAC Name |
carbon monoxide;chlororhenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUAHKBIXPQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClO5Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-01-5 |
Source


|
| Record name | Pentacarbonylchlororhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
